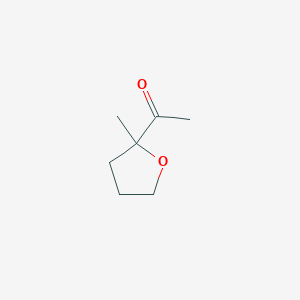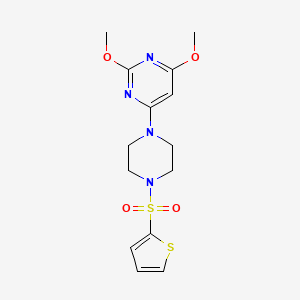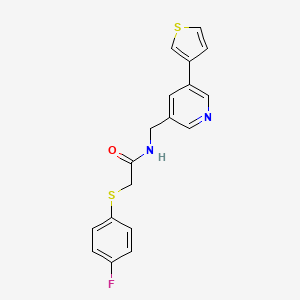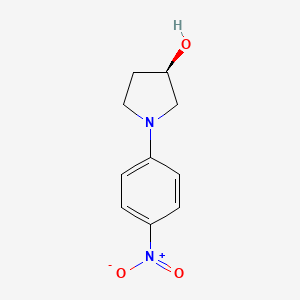![molecular formula C18H13F6N3O B2920112 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 478080-07-8](/img/structure/B2920112.png)
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]propanamide” is a complex organic molecule that contains several functional groups, including a benzimidazole ring and a trifluoromethyl group . The presence of these groups could potentially give this compound interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the benzimidazole ring and the trifluoromethyl groups. These groups are likely to have a significant impact on the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by the functional groups it contains. For example, the benzimidazole ring might undergo reactions typical of aromatic compounds, while the trifluoromethyl groups could potentially be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the presence of the benzimidazole ring and the trifluoromethyl groups could affect properties such as solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Tumor Hypoxia Markers
One study investigated the synthesis and evaluation of novel nitroimidazole-based thioflavin-T derivatives for identifying tumor hypoxia, a condition where tumor cells are deprived of oxygen. These derivatives, including structurally related compounds, have shown promise as tumor hypoxia markers due to their ability to accumulate in hypoxic cells both in vitro and in vivo. Such markers are crucial for diagnosing and assessing tumor aggressiveness and the efficacy of therapies targeting hypoxic tumor cells (Zejun Li et al., 2005).
Organic Light-Emitting Diodes (OLEDs)
Another research area explores the development of solution-processible bipolar molecules combining hole-transporting triphenylamine and electron-transporting benzimidazole moieties. These molecules have been used to fabricate phosphorescent OLEDs with high efficiency. The study underscores the potential of such benzimidazole derivatives in enhancing the performance of OLEDs, which are pivotal in the advancement of display and lighting technologies (Z. Ge et al., 2008).
Synthesis of Benzimidazole Derivatives
Research on the efficient synthesis of benzimidazole derivatives, including 2-trifluoromethyl and 2-difluoromethyl substituted compounds, has been conducted. These derivatives are synthesized through a one-pot reaction showcasing the versatility of benzimidazole cores in drug development and other chemical applications. Such studies contribute to the broader field of medicinal chemistry by providing new methods for synthesizing structurally diverse molecules for potential therapeutic uses (Feng-Yan Ge et al., 2007).
Polyimide Materials
The compound's related structural motifs have also been investigated for their application in creating new polyimide materials. These materials exhibit properties such as high thermal stability, solubility in polar solvents, and potentially low dielectric constants, making them suitable for applications in the electronics industry, particularly in high-performance polymers (Hyungsam Choi et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(trifluoromethyl)benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6N3O/c1-10(15(28)25-12-6-4-5-11(9-12)17(19,20)21)27-14-8-3-2-7-13(14)26-16(27)18(22,23)24/h2-10H,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDBGKDAWPWZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)N2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2920030.png)
![6-(4-Chlorophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2920032.png)

![Benzyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2920036.png)
![4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2920037.png)

![1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2920039.png)





![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2920052.png)